1-[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]piperidin-2-one
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Overview
Description
1-[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]piperidin-2-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
The synthesis of 1-[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]piperidin-2-one involves several steps. One common synthetic route includes the reaction of 4-(3-methylpiperidin-1-yl)sulfonyl aniline with piperidin-2-one under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
1-[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
Scientific Research Applications
1-[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]piperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives, which are valuable in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurological disorders and other medical conditions.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous
Mechanism of Action
The mechanism of action of 1-[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]piperidin-2-one involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an antagonist or inhibitor, blocking the activity of a particular receptor or enzyme pathway. This modulation can lead to various physiological effects, such as changes in neurotransmitter levels or enzyme activity .
Comparison with Similar Compounds
1-[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]piperidin-2-one can be compared with other similar compounds, such as:
4-(3-Methylpiperidin-1-yl)sulfonyl aniline: This compound shares a similar structure but lacks the piperidin-2-one moiety.
4-(4-Methylpiperidin-1-yl)aniline: Another related compound with a different substitution pattern on the piperidine ring
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-14-5-4-11-18(13-14)23(21,22)16-9-7-15(8-10-16)19-12-3-2-6-17(19)20/h7-10,14H,2-6,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKQWHKBAQZZPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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